4,4',4'',4'''-Methanetetrayltetrabenzoic acid

Descripción

BenchChem offers high-quality 4,4',4'',4'''-Methanetetrayltetrabenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4'',4'''-Methanetetrayltetrabenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[tris(4-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFXBCHNPQPWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573400 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160248-28-2 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-carboxyphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4',4'',4'''-Methanetetrayltetrabenzoic acid synthesis and characterization

An In-depth Technical Guide to 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid: Synthesis, Characterization, and Applications

Introduction: The Architectural Significance of a Tetrahedral Linker

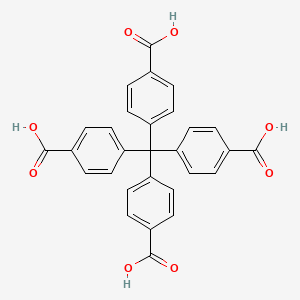

4,4',4'',4'''-Methanetetrayltetrabenzoic acid, also known as tetrakis(4-carboxyphenyl)methane and often abbreviated as H₄MTB, is a highly symmetrical organic compound of significant interest in materials science and supramolecular chemistry.[1][2] Its molecular architecture is defined by a central, sp³-hybridized carbon atom that projects four benzoic acid groups into a rigid, tetrahedral geometry. This unique three-dimensional structure, combined with the four carboxylate functional groups capable of coordinating to metal ions, makes H₄MTB a premier building block, or "linker," for the rational design and synthesis of advanced porous materials.[3][4]

The primary application of H₄MTB lies in the construction of Metal-Organic Frameworks (MOFs), crystalline materials composed of metal nodes linked by organic ligands.[1][3][5] The rigidity and defined geometry of the H₄MTB linker allow for the predictable assembly of highly porous, three-dimensional networks with exceptional surface areas and tunable pore environments.[5][6] These properties are highly sought after for applications in gas storage, molecular separations, and heterogeneous catalysis.[3][6] This guide provides a comprehensive overview of the synthesis, characterization, and core applications of this pivotal molecular component.

Part 1: Synthesis of 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid

The synthesis of H₄MTB is a multi-step process that requires careful control of reaction conditions to achieve high purity. The most common and logical synthetic strategy involves the preparation of a stable, methylated precursor, tetrakis(4-methylphenyl)methane, followed by a vigorous oxidation of the four peripheral methyl groups to the desired carboxylic acids.

Causality in the Synthetic Approach

The choice of this two-step approach is deliberate and rooted in fundamental organic chemistry principles:

-

Core Stability: The tetraphenylmethane core is chemically robust. Synthesizing this core first provides a stable scaffold that can withstand the harsh oxidative conditions required in the subsequent step.

-

Selective Oxidation: The benzylic C-H bonds of the methyl groups are significantly more susceptible to oxidation than the C-H bonds of the aromatic rings. This difference in reactivity allows for the selective conversion of the -CH₃ groups to -COOH groups while preserving the integrity of the aromatic core. Strong oxidizing agents like potassium permanganate (KMnO₄) are highly effective for this transformation.[7]

Detailed Experimental Protocol: Oxidation of Tetrakis(4-methylphenyl)methane

This protocol describes the conversion of tetrakis(4-methylphenyl)methane to 4,4',4'',4'''-methanetetrayltetrabenzoic acid via potassium permanganate oxidation. This method is a robust, albeit demanding, procedure that reliably yields the desired product.

Step 1: Reaction Setup and Dissolution

-

In a multi-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine tetrakis(4-methylphenyl)methane with a 1:2 (v/v) mixture of pyridine and water.

-

Rationale: Pyridine acts as an organic co-solvent to increase the solubility of the nonpolar starting material, while water is necessary to dissolve the potassium permanganate oxidant.[7] The mixture is heated to approximately 85-95 °C with vigorous stirring to form a homogeneous suspension.

Step 2: Controlled Oxidation

-

Slowly add solid potassium permanganate (KMnO₄) to the heated reaction mixture in small portions over several hours. An excess of KMnO₄ (approximately 4-5 equivalents per methyl group) is required to drive the reaction to completion.

-

Rationale: The oxidation is highly exothermic. The portion-wise addition of KMnO₄ is a critical safety measure to control the reaction rate, manage heat generation, and prevent a dangerous thermal runaway. The appearance of a brown manganese dioxide (MnO₂) precipitate indicates that the reaction is proceeding. The mixture is typically refluxed for 24-48 hours until the characteristic purple color of the permanganate ion has disappeared.

Step 3: Quenching and Work-up

-

After the reaction is complete (as determined by thin-layer chromatography), cool the mixture to room temperature.

-

Quench the excess oxidant and destroy the MnO₂ precipitate by carefully adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or by bubbling sulfur dioxide (SO₂) gas through the mixture until the brown solid dissolves and the solution becomes colorless or pale yellow.

-

Rationale: This step facilitates the subsequent filtration and isolation of the product.

Step 4: Product Precipitation and Isolation

-

Filter the resulting solution to remove any insoluble impurities.

-

Acidify the clear filtrate to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid (HCl). A voluminous white precipitate of 4,4',4'',4'''-methanetetrayltetrabenzoic acid will form.

-

Rationale: H₄MTB is insoluble in acidic aqueous media. Protonation of the four carboxylate groups neutralizes their charge, causing the molecule to precipitate out of the solution.

-

Allow the suspension to stand for several hours to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove residual salts and acid.

Step 5: Purification

-

The crude product is purified by recrystallization. Dimethylformamide (DMF) or a mixture of DMF and water is a common solvent system for this purpose.

-

Rationale: Recrystallization is essential to remove any partially oxidized intermediates or other impurities. High purity (>97%) is a prerequisite for the successful synthesis of highly crystalline MOFs.[3]

-

Dry the purified white solid under high vacuum at an elevated temperature (e.g., 120 °C) to remove residual solvent.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for H₄MTB from its methylated precursor.

Part 2: Comprehensive Characterization

Rigorous characterization is imperative to confirm the chemical identity, purity, and structural integrity of the synthesized H₄MTB.[3] A combination of spectroscopic and analytical techniques provides a complete profile of the molecule.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

-

¹H NMR: Due to the molecule's high C₂ᵥ symmetry, the proton spectrum is relatively simple. It typically shows two distinct doublets in the aromatic region (7.0-8.5 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene rings. A broad singlet is also observed at a significantly downfield shift (>12 ppm), which is characteristic of the acidic carboxylic acid protons.[8]

-

¹³C NMR: The carbon spectrum provides further confirmation of the structure. Key resonances include the central quaternary carbon, the distinct aromatic carbons, and the carbonyl carbon of the carboxylic acid groups (typically >165 ppm).[8]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule.

-

A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[3][9] The presence of these two features is definitive proof of the successful oxidation.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. For H₄MTB (C₂₉H₂₀O₈), the expected molecular weight is approximately 496.47 g/mol .[10] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

-

Thermogravimetric Analysis (TGA): TGA is crucial for evaluating the thermal stability of the linker, which dictates the conditions that can be used for MOF synthesis. H₄MTB typically shows high thermal stability, with decomposition often beginning above 300 °C.[3] The TGA thermogram plots the percentage of mass loss against temperature, revealing the decomposition onset temperature.

Summary of Characterization Data

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Two doublets in the aromatic region (AA'BB' system); broad singlet >12 ppm (-COOH). |

| ¹³C NMR | Structural Confirmation | Signals for quaternary C, aromatic carbons, and carbonyl carbon (>165 ppm). |

| FT-IR | Functional Group ID | Broad O-H stretch (2500-3300 cm⁻¹); strong C=O stretch (~1700 cm⁻¹). |

| Mass Spec. | Molecular Weight | [M-H]⁻ or [M+H]⁺ peak corresponding to a MW of ~496.47 g/mol . |

| TGA | Thermal Stability | Stable up to >300 °C before significant mass loss due to decomposition. |

Visualization of the Characterization Workflow

Caption: Interrelation of analytical techniques for H₄MTB validation.

Part 3: Applications in Advanced Materials

The validated, high-purity H₄MTB serves as a critical component in the bottom-up construction of functional materials.

-

Metal-Organic Frameworks (MOFs): This is the most prominent application for H₄MTB.[1][3] Its four carboxylate termini can coordinate with a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, In³⁺, Bi³⁺) to form robust, porous, 3D crystalline networks.[11] The tetrahedral disposition of the linkers prevents the formation of simple, dense-packed structures, instead promoting the creation of open frameworks with exceptionally high internal surface areas, making them ideal for:

-

Covalent Organic Frameworks (COFs) and Other Polymers: H₄MTB can be chemically modified, for instance, by converting the carboxylic acids to acyl chlorides, to participate in polymerization reactions.[8][9] This allows it to be incorporated into amide-linked or ester-linked COFs, creating purely organic porous materials with high thermal and chemical stability.

-

Hydrogen-Bonded Organic Frameworks (HOFs): The carboxylic acid groups are excellent hydrogen bond donors and acceptors. In the absence of metal ions, H₄MTB can self-assemble through extensive hydrogen bonding to form ordered, porous crystalline solids known as HOFs.[12]

Conclusion

4,4',4'',4'''-Methanetetrayltetrabenzoic acid is more than just a complex organic molecule; it is a master key for architectural control at the nanoscale. Its synthesis, while challenging, is a well-understood process that yields a linker of immense value. The rigorous characterization of H₄MTB is a non-negotiable step that ensures its suitability for creating precisely engineered materials. As researchers continue to push the boundaries of materials science, the demand for high-fidelity molecular building blocks like H₄MTB will only grow, cementing its role as a cornerstone of modern framework chemistry.

References

- Benchchem. (n.d.). 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | 160248-28-2.

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

- Mruk, N. J. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S. Patent and Trademark Office.

- Partington, S. T., & Wood, M. (1996). U.S. Patent No. 5,527,956. Washington, DC: U.S. Patent and Trademark Office.

-

Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. Retrieved from [Link]

-

CD Bioparticles. (n.d.). 4,4',4'',4'''-methanetetrayltetrabenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4',4'',4'''-methanetetrayltetrakis(N-(3,5-dicarboxy-phenyl) benzamide). Retrieved from [Link]

-

ResearchGate. (n.d.). Covalent Amide Framework 2 (CAF-2). a Synthetic pathway for.... Retrieved from [Link]

-

ACS Publications. (2025). Superior Hydrogen Separation in Nanofluidic Membranes by Synergistic Effect of Pore Tailoring and Host–Guest Interaction. Nano Letters. Retrieved from [Link]

-

Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Applications of Metal-Organic Frameworks in Methane Storage. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 160248-28-2: 4,4',4'',4'''-methanetetrayltetrabenzoic … [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,4',4'',4'''-methanetetrayltetrabenzoic acid - CD Bioparticles [cd-bioparticles.net]

- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | 160248-28-2 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid in the Advancement of Metal-Organic Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4',4'',4'''-methanetetrayltetrabenzoic acid (H4mttb), a cornerstone linker molecule in the design and synthesis of advanced Metal-Organic Frameworks (MOFs). We delve into the intrinsic properties of H4mttb, detailing its synthesis, purification, and critical physicochemical characteristics. Furthermore, we explore its profound impact on the structural integrity, porosity, and stability of the resulting MOFs. This guide will serve as an essential resource, offering field-proven insights and detailed methodologies for the rational design and application of H4mttb-based MOFs in diverse fields, including gas storage, catalysis, and drug delivery.

Introduction: The Architectural Significance of H4mttb in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a revolutionary class of porous crystalline materials, constructed from metal ions or clusters interconnected by organic linker molecules. The judicious selection of the organic linker is paramount as it dictates the topology, porosity, and functionality of the final framework. 4,4',4'',4'''-methanetetrayltetrabenzoic acid, also known as tetrakis(4-carboxyphenyl)methane, has garnered significant attention due to its unique structural attributes. Its tetrahedral geometry, stemming from the central sp³-hybridized carbon atom, and the presence of four carboxylic acid moieties at its extremities make it an exceptional building block for the construction of robust, three-dimensional MOFs with high thermal and chemical stability.[1]

This guide will elucidate the fundamental properties of the H4mttb linker and its direct influence on the characteristics of the resulting MOFs, providing a knowledge base for the design of next-generation functional materials.

Physicochemical Properties of the H4mttb Linker

A thorough understanding of the linker's properties is a prerequisite for the successful synthesis of high-quality MOFs.

Synthesis and Purification

The synthesis of H4mttb is a multi-step process that demands precision to ensure high purity, which is critical for achieving crystalline MOF materials. One common synthetic route involves the hydrolysis of 4,4',4'',4'''-tetracyanotetraphenylmethane with potassium hydroxide in ethylene glycol under heating, affording a high yield of the desired product.[2] Another established method proceeds via the reaction of tetrakis(4-bromophenyl)methane with n-butyllithium in tetrahydrofuran at low temperatures (-70 °C), followed by quenching with carbon dioxide.[2]

Experimental Protocol: Synthesis of H4mttb via Grignard Reaction

A detailed, step-by-step methodology is crucial for reproducible synthesis.

-

Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with tetrakis(4-bromophenyl)methane in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Step 2: Carboxylation. The Grignard reagent is then slowly added to a flask containing an excess of dry ice (solid carbon dioxide) at low temperature.

-

Step 3: Acidification and Isolation. After the reaction is complete, the mixture is acidified with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate salts. The resulting precipitate, H4mttb, is then collected by filtration.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to yield high-purity H4mttb suitable for MOF synthesis.

Solubility Profile

The solubility of the linker in the reaction solvent is a critical parameter for MOF synthesis, as it influences the nucleation and growth of the crystals. H4mttb, being a tetracarboxylic acid, exhibits limited solubility in water but is soluble in polar aprotic solvents.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| N,N-Diethylformamide (DEF) | Soluble | |

| Ethanol | Sparingly soluble | |

| Methanol | Sparingly soluble | |

| Water | Insoluble |

This table summarizes the general solubility of tetracarboxylic acid linkers in common MOF synthesis solvents. Specific quantitative data for H4mttb is an area of ongoing investigation.

Thermal Stability

The thermal stability of the linker is a key determinant of the operational temperature range of the resulting MOF. Thermogravimetric analysis (TGA) of H4mttb reveals its high thermal stability, with a decomposition temperature reported to be above 300 °C.[1] This robustness allows for the synthesis of MOFs under solvothermal conditions at elevated temperatures and imparts high thermal stability to the final framework.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the H4mttb linker.

-

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of H4mttb is characterized by a prominent carbonyl (C=O) stretching vibration of the carboxylic acid group, typically observed around 1699 cm⁻¹.[4] The broad O-H stretching band of the carboxylic acid dimer is also a characteristic feature.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum of H4mttb would be expected to show distinct signals for the aromatic protons, while the ¹³C NMR spectrum would reveal the unique carbon environments within the molecule, including the central quaternary carbon, the aromatic carbons, and the carboxylic acid carbons.

H4mttb as a Linker in Metal-Organic Frameworks

The unique tetrahedral geometry and tetracarboxylate functionality of H4mttb have enabled the synthesis of a variety of MOFs with interesting properties and applications.

Synthesis of H4mttb-based MOFs

The synthesis of H4mttb-based MOFs is typically carried out under solvothermal or hydrothermal conditions. The choice of metal source, solvent system, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.

Experimental Workflow: Solvothermal Synthesis of a Bismuth-H4mttb MOF (BiPF-7)

This workflow illustrates a typical procedure for the synthesis of a H4mttb-based MOF.

Caption: Solvothermal synthesis workflow for a H4mttb-based MOF.

Structural Characteristics of H4mttb-based MOFs

The tetrahedral disposition of the carboxylate groups in H4mttb promotes the formation of highly symmetric, three-dimensional networks. The resulting MOFs often exhibit high porosity and large surface areas, which are desirable for applications in gas storage and catalysis.

A notable example is the bismuth-based MOF, BiPF-7, which is reported to be robust and chemically stable.[1] The structural integrity of such MOFs is a direct consequence of the strong coordination bonds between the metal centers and the carboxylate groups of the H4mttb linker.

Properties of H4mttb-based MOFs

-

Porosity and Surface Area: The inherent geometry of the H4mttb linker leads to the formation of MOFs with significant void spaces. The Brunauer-Emmett-Teller (BET) surface area of these materials can be substantial, making them excellent candidates for gas adsorption and storage applications.

-

Thermal and Chemical Stability: MOFs constructed from H4mttb generally exhibit high thermal stability, a direct consequence of the linker's own thermal robustness. Furthermore, the strong metal-carboxylate bonds contribute to their chemical stability, allowing them to be used in a range of chemical environments.

Applications of H4mttb-based MOFs

The unique properties of H4mttb-based MOFs have led to their exploration in various applications:

-

Gas Storage and Separation: The high porosity and tunable pore sizes of these MOFs make them promising materials for the storage of gases such as hydrogen and methane, as well as for the separation of gas mixtures.

-

Catalysis: The well-defined active sites within the pores of H4mttb-based MOFs can be utilized for a variety of catalytic reactions. For instance, BiPF-7 has been shown to be an effective catalyst for the Strecker reaction.[1]

-

Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules, and their biodegradability can be tuned by the choice of metal and linker, making them potential candidates for controlled drug release systems.

Future Perspectives and Conclusion

4,4',4'',4'''-Methanetetrayltetrabenzoic acid has firmly established itself as a versatile and highly effective linker for the construction of robust and functional Metal-Organic Frameworks. Its unique tetrahedral geometry and tetracarboxylate functionality provide a powerful platform for the design of materials with tailored porosity, stability, and catalytic activity. The continued exploration of new synthetic methodologies for H4mttb and its derivatives, coupled with in-depth characterization of the resulting MOFs, will undoubtedly lead to the development of novel materials with enhanced performance in a wide range of applications, from clean energy technologies to advanced drug delivery systems. This guide has provided a foundational understanding of the pivotal role of H4mttb in this exciting field, empowering researchers to push the boundaries of MOF design and functionality.

References

-

LookChem. 4,4',4'',4'''-Methanetetrayltetrabenzoic acid. [Link]

-

ResearchGate. Covalent Amide Framework 2 (CAF-2). a Synthetic pathway for... [Link]

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Spectroscopic analysis of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid

Executive Summary

4,4',4'',4'''-Methanetetrayltetrabenzoic acid (H₄MTB), also known as tetrakis(4-carboxyphenyl)methane, is a highly symmetric, tetrahedral building block essential in the design and synthesis of advanced porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] Its rigid structure and four carboxylic acid moieties allow for the construction of robust, high-surface-area materials with applications in gas storage, catalysis, and separation.[1] The precise characterization of this linker molecule is paramount to ensuring the integrity and desired functionality of the resulting supramolecular structures. This guide provides a comprehensive overview of the core spectroscopic techniques used to verify the identity, purity, and structural features of H₄MTB, written from the perspective of a Senior Application Scientist. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), offering both validated protocols and expert insights into data interpretation.

Introduction to H₄MTB: Structure and Significance

The H₄MTB molecule consists of a central quaternary carbon atom bonded to four para-substituted carboxyphenyl groups, creating a distinct three-dimensional, tetrahedral geometry.[1] This structure (Figure 1) is not planar, which is a critical feature for the development of 3D framework materials. The molecule possesses a molecular formula of C₂₉H₂₀O₈ and a molecular weight of approximately 496.47 g/mol .[2] The four carboxylic acid groups serve as versatile coordination sites for metal ions or as reactive sites for forming covalent linkages, making H₄MTB a highly sought-after tetratopic linker in materials science.[1][3][4] Given its foundational role, rigorous spectroscopic verification is not merely a quality control step but a prerequisite for reproducible and high-performance material synthesis.

Figure 1: Chemical Structure of 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid (H₄MTB)

Caption: 2D representation of H₄MTB's tetrahedral arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of H₄MTB in solution. It provides information on the chemical environment, connectivity, and symmetry of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Causality: Experimental Choices

The primary challenge in NMR analysis of H₄MTB is its poor solubility in common deuterated solvents like chloroform (CDCl₃) or methanol (CD₃OD). The four carboxylic acid groups render the molecule highly polar and prone to strong intermolecular hydrogen bonding.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[5] Its high polarity effectively solvates the carboxylic acid groups, breaking up the hydrogen-bonding network and enabling dissolution at a suitable concentration for analysis. Furthermore, the acidic protons of the carboxyl groups exchange slowly in DMSO-d₆, allowing them to be observed as a distinct, albeit broad, resonance.

-

Deuterium Exchange: To definitively confirm the assignment of the carboxylic acid proton signal, a deuterium exchange experiment is a self-validating step. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the labile -COOH protons to exchange with deuterium, leading to the disappearance of their corresponding signal from the ¹H NMR spectrum.[6][7]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the H₄MTB sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Sonication: If dissolution is slow, gently sonicate the sample for 5-10 minutes to ensure homogeneity.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a longer acquisition time is necessary. Use a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans.

-

D₂O Exchange (Optional but Recommended): After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the -COOH peak.

Data Interpretation and Expected Results

The high Td symmetry of the H₄MTB molecule leads to a remarkably simple NMR spectrum. All four carboxyphenyl groups are chemically equivalent.

-

¹H NMR:

-

The 16 aromatic protons will appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The integration ratio of these two doublets should be 1:1 (or 8H:8H).

-

The four equivalent carboxylic acid protons will appear as a single, broad singlet far downfield, typically in the δ 10-13 ppm region.[6][8] This signal will disappear upon the addition of D₂O.[7]

-

-

¹³C NMR:

-

Due to symmetry, only five distinct carbon signals are expected in the aromatic/carboxyl region, plus the central quaternary carbon.

-

The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the δ 165-170 ppm range.[8]

-

Four signals are expected for the aromatic carbons.

-

The central sp³ quaternary carbon (C(Ar)₄) will have a weak signal, typically around δ 60-70 ppm.

-

| Table 1: Predicted NMR Data for H₄MTB in DMSO-d₆ | | :--- | :--- | :--- | | Technique | Predicted Chemical Shift (δ, ppm) | Assignment & Multiplicity | | ¹H NMR | ~12.5 (variable) | 4H, -COOH (broad singlet) | | | ~8.0 | 8H, Aromatic (doublet) | | | ~7.5 | 8H, Aromatic (doublet) | | ¹³C NMR | ~167 | -C OOH (Carbonyl) | | | ~148 | Aromatic C (quaternary, attached to C-central) | | | ~135 | Aromatic C (quaternary, attached to COOH) | | | ~130 | Aromatic C-H | | | ~129 | Aromatic C-H | | | ~65 | C -(Aromatic)₄ (Central Quaternary) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups in H₄MTB, most notably the carboxylic acid moiety.

Theoretical Basis and Experimental Choices

The carboxylic acid functional group has several characteristic vibrational modes. The most diagnostically significant are the O-H and C=O stretching vibrations. In the solid state, H₄MTB molecules are extensively hydrogen-bonded, which significantly influences the IR spectrum.

-

O-H Stretch: Intermolecular hydrogen bonding causes the O-H stretching band to become extremely broad and intense, typically appearing as a wide envelope from 3300 cm⁻¹ down to 2500 cm⁻¹.[8][9] This broad absorption often overlaps with the sharper C-H stretching peaks.[9]

-

C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is found between 1710 and 1680 cm⁻¹.[10] Hydrogen bonding in the solid state further shifts this peak to a lower wavenumber. A reported value for H₄MTB is 1699 cm⁻¹.[11]

-

Technique Choice: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

Protocol: ATR-IR Spectroscopy

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid H₄MTB powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Data Interpretation and Expected Results

The IR spectrum of H₄MTB is dominated by the strong absorptions of the carboxylic acid groups.

| Table 2: Key IR Absorption Bands for H₄MTB | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Appearance | | 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Very broad, strong envelope | | 3100 - 3000 | C-H stretch (aromatic) | Sharp, medium peaks (often superimposed on O-H band) | | ~1690 - 1710 | C=O stretch (aromatic carboxylic acid) | Very strong, sharp | | ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to strong, sharp | | ~1440 - 1395 | O-H bend (in-plane) | Medium, may be obscured | | ~1320 - 1210 | C-O stretch (coupled with O-H bend) | Strong, broad | | ~950 - 910 | O-H bend (out-of-plane) | Broad, medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic system of H₄MTB.

Theoretical Basis and Experimental Choices

The four carboxyphenyl groups constitute a large π-conjugated system. While simple, non-conjugated carboxylic acids show only a weak n→π* transition around 200-215 nm, the extensive conjugation in H₄MTB shifts the π→π* transitions to higher wavelengths (a bathochromic shift) with significantly increased molar absorptivity.[12][13]

-

Solvent Selection: A solvent that can dissolve the analyte and is transparent in the measurement wavelength range is crucial. Due to solubility issues, a polar solvent like ethanol, methanol, or a buffered aqueous solution is appropriate. The pH of the solution will affect the spectrum, as deprotonation of the carboxylic acid groups to carboxylates will alter the electronic structure. For consistency, analysis should be performed in a specified solvent system.

Protocol: UV-Vis Spectrophotometry

-

Stock Solution: Prepare a stock solution of H₄MTB of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (autozero or blank correction).

-

Sample Measurement: Record the absorbance spectrum of a diluted sample (typically with an absorbance maximum between 0.5 and 1.5 AU) from approximately 400 nm down to 200 nm.

-

Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Expected Results

The UV-Vis spectrum is expected to show strong absorption bands characteristic of the benzoyl chromophore.

| Table 3: Predicted UV-Vis Absorption Data for H₄MTB | | :--- | :--- | :--- | | Parameter | Expected Value | Assignment | | λmax | ~240-260 nm | π→π* transition of the conjugated aromatic system |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of H₄MTB.

Theoretical Basis and Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like H₄MTB. It is a soft ionization method that typically produces the intact molecular ion with minimal fragmentation. Analysis is most commonly performed in negative ion mode ([M-H]⁻), which readily forms by the loss of a proton from one of the acidic carboxyl groups.

-

Mass Analyzer: A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is essential. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₂₉H₂₀O₈) by comparing the measured mass to the theoretical exact mass.

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of H₄MTB (~10-50 µg/mL) in a solvent suitable for ESI, such as a 1:1 mixture of acetonitrile and water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Set the instrument to operate in negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-1000).

-

Mass Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

Data Interpretation and Expected Results

The primary goal is to identify the molecular ion and confirm its mass.

| Table 4: Predicted High-Resolution MS Data for H₄MTB | | :--- | :--- | :--- | | Ion | Theoretical Exact Mass (m/z) | Expected Observation | | [M-H]⁻ | 495.1085 | Base peak or most abundant ion in the spectrum | | [M+Na-2H]⁻ | 517.0904 | Possible sodium adduct | | [M-H-CO₂]⁻ | 451.1187 | Potential in-source fragment from loss of CO₂ |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. A robust characterization of H₄MTB relies on the synergistic use of multiple spectroscopic methods. The following workflow ensures unambiguous structural confirmation and purity assessment.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | 160248-28-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Framework Adaptability and Concerted Structural Response in a Bismuth Metal-Organic Framework Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 13. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

An In-Depth Technical Guide to the Thermal Stability of 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Key Building Block

4,4',4'',4'''-Methanetetrayltetrabenzoic acid (H4MTB), a highly symmetrical and rigid tetrahedral organic linker, has garnered significant interest in the fields of materials science and supramolecular chemistry. Its unique geometry makes it an exceptional building block for the synthesis of robust three-dimensional structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The thermal stability of these frameworks is a critical parameter that dictates their applicability in high-temperature catalysis, gas storage, and separation processes. Understanding the intrinsic thermal properties of the H4MTB linker is, therefore, paramount for the rational design and synthesis of next-generation functional materials.

This technical guide provides a comprehensive analysis of the thermal stability of 4,4',4'',4'''-methanetetrayltetrabenzoic acid. While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely available in the public domain, this guide synthesizes information from closely related aromatic carboxylic acids and established principles of thermal analysis to provide a robust predictive overview. We will delve into the expected thermal decomposition profile, propose a plausible degradation mechanism, and provide detailed, field-proven protocols for the experimental determination of its thermal properties.

Physicochemical Properties of 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid

A foundational understanding of the physicochemical properties of H4MTB is essential before exploring its thermal behavior. These properties influence its handling, processing, and reactivity.

| Property | Value | Source |

| Chemical Formula | C29H20O8 | |

| Molecular Weight | 496.47 g/mol | |

| Appearance | White to off-white solid | [1] |

| CAS Number | 160248-28-2 | |

| Predicted Boiling Point | 758.9 ± 60.0 °C | [1] |

| Predicted Density | 1.434 ± 0.06 g/cm³ | [1] |

| Purity (typical) | >95% | |

| Storage | Sealed in a dry environment at room temperature. |

Thermal Stability Analysis: A Thermogravimetric (TGA) Perspective

Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For H4MTB, TGA provides critical information on its decomposition temperature and the nature of its degradation process.

Based on data from analogous polycarboxylic aromatic compounds and general knowledge of MOF linkers, H4MTB is expected to exhibit high thermal stability, with decomposition commencing at temperatures well above 300 °C. This makes it a suitable candidate for applications requiring thermal robustness.[2]

Table 2: Estimated Thermogravimetric Analysis Data for H4MTB (in an inert atmosphere)

| Parameter | Estimated Value | Rationale |

| Onset Decomposition Temperature (Tonset) | ~350 - 400 °C | Aromatic carboxylic acids and tetraphenylmethane derivatives generally exhibit high thermal stability. MOFs constructed from similar linkers often show stability in this range. |

| Temperature at 5% Weight Loss (Td5%) | ~370 - 420 °C | Initial weight loss is attributed to the onset of decarboxylation. |

| Temperature at 10% Weight Loss (Td10%) | ~390 - 440 °C | Continued decarboxylation and initial fragmentation of the molecular backbone. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~430 - 480 °C | Represents the point of most rapid weight loss, corresponding to the primary decomposition event. |

| Residual Mass at 800 °C | < 10% | In an inert atmosphere, significant volatilization of decomposition products is expected, leaving a small amount of carbonaceous residue. |

Disclaimer: The data presented in this table are estimations based on the thermal behavior of structurally related compounds and are intended for guidance. Experimental verification is strongly recommended.

Thermal Transition Analysis: Insights from Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for identifying thermal transitions such as melting, crystallization, and glass transitions.

For a crystalline organic solid like H4MTB, the most prominent feature in a DSC thermogram would be an endothermic peak corresponding to its melting point. Given its high predicted boiling point, a high melting point is also anticipated.

Table 3: Expected Differential Scanning Calorimetry Data for H4MTB

| Thermal Event | Estimated Temperature Range | Expected Heat Flow | Significance |

| Melting Point (Tm) | > 400 °C | Endothermic | Indicates the transition from a solid to a liquid state. A sharp, high-temperature peak would confirm high purity and crystallinity. |

| Decomposition | Concurrent with or following melting | Exothermic/Endothermic | The decomposition process can be complex, involving both bond-breaking (endothermic) and the formation of new, more stable products (exothermic). Often overlaps with the high-temperature region of the TGA curve. |

Disclaimer: The data in this table are predictive. The actual DSC thermogram may reveal more complex thermal behavior.

Proposed Thermal Decomposition Mechanism

The thermal degradation of 4,4',4'',4'''-methanetetrayltetrabenzoic acid in an inert atmosphere is likely initiated by the decarboxylation of its carboxylic acid functional groups. This is a common decomposition pathway for aromatic carboxylic acids. The subsequent fragmentation of the tetraphenylmethane core would lead to the formation of smaller aromatic compounds and ultimately a carbonaceous residue at very high temperatures.

Key Stages of Decomposition:

-

Decarboxylation: The initial and primary decomposition step involves the loss of carbon dioxide (CO2) from the four carboxylic acid groups. This would result in a significant mass loss.

-

Fragmentation of the Tetraphenylmethane Core: Following decarboxylation, the resulting tetraphenylmethane-like structure would begin to fragment at higher temperatures. The central quaternary carbon is a point of potential cleavage, leading to the formation of various phenyl-based radical species.

-

Formation of Volatile Products and Char: The radical fragments can recombine to form more stable, volatile aromatic compounds (e.g., benzene, toluene) or undergo further condensation and polymerization to form a carbon-rich char.

Caption: Proposed thermal decomposition pathway of H4MTB.

Experimental Protocols

To obtain accurate and reliable thermal stability data for H4MTB, rigorous and standardized experimental procedures are crucial. The following sections detail the recommended protocols for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of H4MTB.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the H4MTB sample is a fine, homogeneous powder to promote uniform heat transfer.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina crucibles are recommended for high-temperature analysis).

Experimental Parameters:

-

Atmosphere: High-purity nitrogen (or argon) at a flow rate of 50-100 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature (Tonset), Td5%, and Td10%.

-

Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Quantify the residual mass at the end of the experiment.

Caption: Standard workflow for TGA analysis.

Differential Scanning Calorimetry (DSC) Protocol

This protocol aims to identify the melting point and other thermal transitions of H4MTB.

Instrumentation: A calibrated differential scanning calorimeter is necessary.

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered H4MTB sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.

Experimental Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature above the expected melting point (e.g., 450 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and characterize any endothermic or exothermic peaks.

-

Determine the onset temperature and peak maximum of the melting endotherm.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).

Caption: Standard workflow for DSC analysis.

Conclusion

The detailed experimental protocols provided in this guide offer a standardized approach for researchers to accurately determine the thermal properties of H4MTB and other similar organic linkers. Such data is invaluable for the informed design of MOFs and COFs with tailored thermal stabilities for a wide range of applications, from industrial catalysis to drug delivery systems. As the use of H4MTB in materials synthesis continues to grow, a thorough understanding of its thermal behavior will be indispensable for unlocking its full potential.

References

-

Functionality proportion and corresponding stability study of multivariate metal-organic frameworks. (2017). Berkeley Global Science Institute. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

Design, Synthesis, and Characterization of Metal–Organic Frameworks for Enhanced Sorption of Chemical Warfare Agent Simulants. (2020). Temple University. Retrieved from [Link]

-

Insight to Cellulose - Polycarboxylic Acid Intermolecular Interactions Using TG and DSC Thermal Analysis Tools. (2015). ResearchGate. Retrieved from [Link]

-

DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. (2020). ResearchGate. Retrieved from [Link]

-

Thermo gravimetric analysis (TGA) curve of the Ni-MOF. (2018). ResearchGate. Retrieved from [Link]

-

RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2021). MDPI. Retrieved from [Link]

-

Methane Pyrolysis – a potential new process for hydrogen production without CO2 emission. (2022). WaterstofNet. Retrieved from [Link]

-

Thermal Decomposition of Methane in Capillary Tubes of Different Materials: Corundum, Titanium, Nickel, and Stainless Steel. (2022). MDPI. Retrieved from [Link]

-

Catalytic methane decomposition process on carbon-based catalyst under contactless induction heating. (2024). OAE Publishing Inc. Retrieved from [Link]

Sources

The Tetrahedral Cornerstone: A Technical Guide to 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid in Covalent Organic Frameworks

Abstract

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering pre-designable structures with intrinsic porosity and vast potential in applications ranging from gas storage to catalysis. The choice of molecular building blocks is paramount in dictating the final architecture and properties of these crystalline polymers. This technical guide provides an in-depth exploration of 4,4',4'',4'''-methanetetrayltetrabenzoic acid (MTB), a pivotal tetrahedral linker, in the design and synthesis of three-dimensional (3D) COFs. We will dissect the causal relationship between MTB's rigid, tetrahedral geometry and the resulting network topologies, detail field-proven synthesis and characterization protocols, and present a critical analysis of the properties and applications of MTB-derived frameworks. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique structural attributes of MTB for the rational design of advanced porous materials.

Introduction: The Strategic Importance of Tetrahedral Nodes in COF Chemistry

The field of reticular chemistry enables the construction of highly ordered, porous materials by stitching molecular building blocks into predetermined network topologies.[1] In the realm of Covalent Organic Frameworks (COFs), the geometry of these building blocks—or linkers—is the fundamental determinant of the framework's dimensionality and structure.[1] While linear and trigonal linkers typically yield 2D layered structures, the creation of robust, non-interpenetrated 3D frameworks necessitates the use of linkers with three-dimensional connectivity.[2]

This is the critical role of 4,4',4'',4'''-methanetetrayltetrabenzoic acid (also known as tetrakis(4-carboxyphenyl)methane). Its structure is defined by a central quaternary carbon atom from which four carboxyphenyl arms extend in a rigid tetrahedral arrangement (Td symmetry).[3] This geometry is not merely a structural feature; it is a strategic tool. The Td symmetry is the highest symmetry currently achievable for a synthetic organic linker, a feature that facilitates the efficient packing of repeating units during crystallization and promotes the formation of frameworks with large, accessible pores.[3] The four carboxylic acid groups serve as reactive sites for covalent bond formation, enabling MTB to act as a 4-connecting node that extends the framework in three dimensions.[3]

The use of such tetrahedral building blocks is a key strategy for targeting specific 3D topologies, such as the diamondoid (dia) net, which is known for its structural robustness and inherent porosity.[4] This guide will illuminate how the unique stereochemistry of MTB is harnessed to build these complex, functional materials.

The Role of MTB in Dictating COF Topology and Properties

The tetrahedral geometry of MTB is the primary driver for the formation of 3D COFs. When MTB is combined with linear linkers, the resulting network extends from the central carbon node in four different directions, creating an expanded 3D lattice.

Directing the Diamondoid (dia) Topology

A common and highly sought-after topology for 3D COFs is the diamondoid (dia) net, which is analogous to the crystal structure of diamond. This structure is achieved by connecting tetrahedral nodes with linear linkers.[4] The combination of a tetrahedral building block like MTB (or its amine/aldehyde analogues) with a linear ditopic linker is a classic strategy to produce a diamondoid framework.[5] For example, the reaction of a tetrahedral amine with a linear dialdehyde can produce a highly porous, interwoven diamond net.[6]

The resulting dia topology creates a rigid and porous framework with one-dimensional channels.[4] However, the length of the linear linker plays a crucial role; longer linkers can lead to the formation of multiple interwoven or interpenetrated frameworks within the same structure, which can reduce the accessible pore volume.[4]

Impact on Physicochemical Properties

The incorporation of MTB has a direct and predictable impact on the properties of the resulting COF:

-

High Porosity and Surface Area: The rigid, non-planar structure of MTB prevents the dense packing that is common in 2D layered materials. This leads to the formation of permanent, accessible pores and consequently, high Brunauer–Emmett–Teller (BET) surface areas.[7] For instance, 3D COFs constructed from tetrahedral building blocks have demonstrated exceptionally high surface areas, in some cases exceeding 4000 m²/g.[7]

-

Thermal and Chemical Stability: When MTB is linked via strong covalent bonds, such as amide or imide linkages, the resulting 3D frameworks exhibit significant thermal and chemical stability.[5] The 3D covalent network is inherently more robust than stacked 2D layers held together by weaker van der Waals forces.

-

Tunable Functionality: The carboxylic acid groups of MTB are versatile reactive handles. While they can be used directly to form linkages (e.g., amide bonds), they also offer potential for post-synthetic modification, allowing for the introduction of new functional groups within the COF pores to tailor the material for specific applications.[8]

Synthesis Methodologies for MTB-Based Covalent Organic Frameworks

The synthesis of crystalline, porous COFs from MTB relies on the principles of dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and self-healing processes that lead to a thermodynamically stable, ordered framework rather than an amorphous polymer.[5]

Core Principle: Solvothermal Synthesis

Solvothermal synthesis is the most common method for producing high-quality MTB-based COFs.[9] The reaction is performed in a sealed vessel at elevated temperatures (typically 120-200 °C) for several days.

-

Rationale: The elevated temperature provides the energy needed to overcome the activation barrier for both bond formation and bond cleavage. This reversibility is crucial for the crystallization process. The sealed vessel maintains high pressure, keeping the solvents in the liquid phase above their boiling points, which often improves solubility of the building blocks and facilitates crystal growth.

The diagram below illustrates the general workflow for the solvothermal synthesis of a 3D COF using a tetrahedral linker like MTB.

Caption: General workflow for solvothermal synthesis of a 3D COF.

Detailed Experimental Protocol: Synthesis of a Representative Amide-Linked 3D COF

This protocol is a generalized representation for the synthesis of a 3D amide-linked COF, inspired by the synthesis of materials like Covalent Amide Framework 2 (CAF-2), which utilizes a derivative of MTB.[5]

Materials:

-

4,4',4'',4'''-Methanetetrayltetrabenzoyl chloride (MTB-Cl, derived from MTB)

-

Linear diamine linker (e.g., trans-1,4-cyclohexyldiamine)

-

Anhydrous solvent mixture (e.g., mesitylene/dioxane)

-

Aqueous acetic acid (catalyst)

Procedure:

-

Reactant Preparation: In a clean, dry Pyrex tube, add the MTB-Cl monomer and the linear diamine linker in the appropriate stoichiometric ratio (e.g., 1:2 for a [4+2] condensation).

-

Solvent and Catalyst Addition: Add the anhydrous solvent mixture to the tube. The choice of solvent is critical; it must be able to dissolve the monomers to some extent but also facilitate the precipitation of the final crystalline product. Add the aqueous acetic acid catalyst, which promotes the reversible imine or amide bond formation.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

-

Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in a programmable oven and heat to 120 °C for 72-120 hours. The slow, steady heating allows for the gradual formation of a crystalline product over an amorphous one.

-

Isolation and Washing: After cooling to room temperature, break open the tube and isolate the solid product by filtration. Wash the powder extensively with various solvents (e.g., anhydrous acetone, THF) to remove any unreacted monomers and the catalyst. This step is crucial for achieving a high-purity, porous material.

-

Activation: To evacuate the solvent molecules from the pores, the purified COF powder must be activated. This is typically achieved by heating the sample under high vacuum or by using a gentler method like supercritical CO₂ drying, which is particularly effective at preventing pore collapse in fragile structures.[10] The activated COF is then stored in an inert atmosphere.

Characterization of MTB-Based COFs

A multi-technique approach is essential to confirm the successful synthesis of a crystalline, porous 3D COF.

Structural and Crystallinity Analysis

-

Powder X-ray Diffraction (PXRD): This is the primary technique for verifying the crystallinity and long-range order of the COF. A successful synthesis will yield a PXRD pattern with sharp, well-defined diffraction peaks at low 2θ angles, indicative of a periodic structure with large pores.[6] The experimental pattern is compared to a simulated pattern based on the targeted topology (e.g., dia) to confirm the structure.

-

Spectroscopy (FT-IR, Solid-State NMR): Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the desired covalent linkages (e.g., the appearance of an amide C=O stretch and disappearance of the starting material's functional groups).[5] Solid-state ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR spectroscopy provides definitive proof of the covalent network formation and can give insights into the local chemical environment.[5]

Porosity and Surface Area Measurement

-

Gas Sorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are used to quantify the porosity of the activated COF. The shape of the isotherm (typically Type I for microporous materials) confirms the presence of permanent pores. The Brunauer–Emmett–Teller (BET) model is applied to calculate the specific surface area from the isotherm data.[7] Pore size distribution can be calculated using methods like Non-Local Density Functional Theory (NLDFT).[9]

The diagram below illustrates the interconnectedness of synthesis and characterization in the development of MTB-based COFs.

Caption: The iterative cycle of synthesis and characterization for COFs.

Properties and Applications of MTB-Derived COFs

The unique structural features of MTB-based COFs translate into promising performance in various applications. The rigid 3D network provides stable, permanent porosity, while the ability to functionalize the framework allows for chemical tailoring.

| Framework Name | Linkage Type | Topology | BET Surface Area (m²/g) | Key Application(s) |

| COF-102 [7] | Boronate Ester | ctn | 3472 | Gas Storage |

| COF-103 [7] | Boronate Ester | ctn | 4210 | Gas Storage |

| COF-300 [4] | Imine | dia (interpenetrated) | ~1360 | Model for 3D COF synthesis |

| COF-320 [6] | Imine | dia (9-fold interwoven) | 2400 | Methane Storage |

| CAF-2 [5] | Amide | dia (7-fold interpenetrated) | ~170 (CO₂ probe) | Stable Framework Development |

Note: COF-102, -103, -300, and -320 are synthesized from tetrahedral building blocks analogous to MTB (e.g., boronic acids or amines) and serve as prime examples of the properties achievable with this geometry.

Key Application Areas:

-

Gas Storage and Separation: The high surface area and permanent porosity of MTB-based COFs make them excellent candidates for storing gases like hydrogen and methane.[6] The uniform pore size also allows for selective gas separation based on molecular size.[4]

-

Heterogeneous Catalysis: The high density of accessible, functionalizable sites within the stable 3D framework makes these materials promising solid-state catalysts. Functional groups can be introduced to act as catalytic centers.

-

Drug Delivery: The porous nature and potential for biocompatibility could allow these COFs to serve as nanocarriers for the controlled loading and release of therapeutic agents.[4]

Conclusion and Future Outlook

4,4',4'',4'''-Methanetetrayltetrabenzoic acid and its analogues are indispensable building blocks in the construction of 3D Covalent Organic Frameworks. Its rigid tetrahedral geometry provides a direct and reliable route to robust, porous 3D networks, most notably those with diamondoid topologies. The ability to synthesize these materials with high crystallinity and permanent porosity has opened the door to a wide range of applications, from energy storage to catalysis.

The future of MTB-based COFs lies in the development of more complex, non-interpenetrated frameworks and the incorporation of diverse functionalities. As synthetic methods become more refined, we can expect to see the creation of MTB-derived COFs with even greater surface areas and precisely tailored pore environments, pushing the boundaries of what is possible in the rational design of functional crystalline materials.

References

-

Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (Source: MDPI) [Link]

-

Functional Covalent Organic Frameworks: Design Principles to Potential Applications. (Source: ACS Publications) [Link]

-

Designed Synthesis of 3D Covalent Organic Frameworks. (Source: ResearchGate) [Link]

-

Designed synthesis of 3D covalent organic frameworks. (Source: PubMed) [Link]

-

Fig. 2 Covalent Amide Framework 2 (CAF-2). a Synthetic pathway for... (Source: ResearchGate) [Link]

-

Entanglement of Square Nets in Covalent Organic Frameworks. (Source: ChemRxiv) [Link]

-

Encoding ordered structural complexity to covalent organic frameworks. (Source: PMC) [Link]

-

Single-Crystal Structure of a Covalent Organic Framework | Request PDF. (Source: ResearchGate) [Link]

-

Design and applications of three dimensional covalent organic frameworks. (Source: RSC Publishing) [Link]

-

Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (Source: University of Amsterdam) [Link]

-

Covalent Organic Frameworks: Structures, Synthesis, and Applications. (Source: Wiley Online Library) [Link]

-

Construction of Multifunctional Covalent Organic Frameworks for Photocatalysis. (Source: ResearchGate) [Link]

-

Sonochemical synthesis of fabrication nano porous metal-organic framework base on tetrakis(4-carboxyphenyl) porphyrin (TCPP) lin. (Source: Sciforum) [Link]

-

Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (Source: YouTube) [Link]

-

Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (Source: MDPI) [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Design and applications of three dimensional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Designed synthesis of 3D covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Forging New Frontiers in Drug Delivery: A Technical Guide to Metal-Organic Frameworks with 4,4',4'',4'''-Methanetetrayltetrabenzoic Acid

Abstract

The convergence of materials science and pharmacology has paved the way for the development of highly sophisticated drug delivery systems. Among these, metal-organic frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential for therapeutic applications. This technical guide provides an in-depth exploration of a specific subset of these materials: MOFs constructed using the tetrahedral organic linker, 4,4',4'',4'''-methanetetrayltetrabenzoic acid (H4mtta). We will delve into the rational design, synthesis, and characterization of H4mtta-based MOFs, with a particular focus on their promising attributes for drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these novel nanomaterials.

Introduction: The Promise of H4mtta in MOF Chemistry

Metal-organic frameworks are a class of hybrid materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their defining features, including high porosity, vast surface areas, and tunable pore sizes, make them exceptional candidates for a myriad of applications, from gas storage and catalysis to chemical sensing and drug delivery.[1][2][3]

The choice of the organic linker is paramount in dictating the final topology and functionality of the MOF. 4,4',4'',4'''-Methanetetrayltetrabenzoic acid (H4mtta), a highly symmetric and rigid tetrahedral ligand, offers a unique geometric predisposition for the formation of robust, three-dimensional frameworks. Its four carboxylate groups provide multiple coordination sites for metal ions, leading to the creation of intricate and stable porous networks. The inherent stability and high connectivity of H4mtta-based MOFs make them particularly attractive for applications in demanding biological environments.

This guide will focus on the synthesis and characterization of H4mtta-based MOFs, with a special emphasis on a bismuth-based framework, BiPF-7, as a case study. The low toxicity of bismuth further enhances the biomedical potential of these materials.[4][5] We will also explore the broader implications of using tetrahedral linkers in the design of MOFs for advanced drug delivery systems.

Synthetic Strategies for H4mtta-Based MOFs: A Solvothermal Approach

The synthesis of H4mtta-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the organic linker and a metal salt in a high-boiling point solvent under elevated temperature and pressure in a sealed vessel. This controlled environment facilitates the crystallization of the desired MOF structure.

Causality Behind Experimental Choices

The selection of synthetic parameters is critical for obtaining a crystalline product with the desired properties. Key considerations include:

-

Solvent System: High-boiling point solvents such as N,N-dimethylformamide (DMF) or methanol are commonly employed to achieve the necessary reaction temperatures for MOF crystallization.[6] The solvent can also act as a template or modulator, influencing the final crystal structure.

-

Temperature and Reaction Time: These parameters directly impact the kinetics of nucleation and crystal growth. Optimization is crucial to obtain well-defined crystals and avoid the formation of amorphous byproducts.

-

Molar Ratios of Reactants: The stoichiometry of the metal salt and the organic linker influences the coordination environment of the metal centers and the overall framework topology.

Experimental Protocol: Synthesis of BiPF-7

The following protocol outlines the solvothermal synthesis of BiPF-7, a robust bismuth-based MOF utilizing H4mtta as the organic linker.[4][5][7]

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

4,4',4'',4'''-Methanetetrayltetrabenzoic acid (H4mtta)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve Bismuth(III) nitrate pentahydrate and 4,4',4'',4'''-methanetetrayltetrabenzoic acid in DMF. A typical molar ratio would be 1:1. Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogeneity.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

-

Isolation and Purification: After the reaction, allow the autoclave to cool to room temperature naturally. The resulting white crystalline product is collected by filtration. To remove unreacted starting materials and solvent molecules trapped within the pores, the crystals are thoroughly washed with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Activation: The purified MOF crystals are then activated by drying under vacuum at 150 °C for 12 hours. This critical step removes coordinated solvent molecules, making the pores accessible for subsequent applications such as drug loading.

Diagram of the Synthesis Workflow:

Caption: Solvothermal synthesis workflow for BiPF-7.

Structural Characterization of H4mtta-Based MOFs

A comprehensive characterization of the synthesized MOF is essential to confirm its structure, purity, and properties. The following techniques are routinely employed:

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern of the synthesized material should match the simulated pattern from single-crystal X-ray diffraction data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the MOF structure. The disappearance of the C=O stretching band of the carboxylic acid in the H4mtta linker and the appearance of characteristic symmetric and asymmetric stretching bands of the carboxylate groups confirm the coordination of the linker to the metal centers.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the removal of solvent molecules. A typical TGA curve for an activated H4mtta-based MOF will show a stable plateau up to a certain temperature, after which the framework begins to decompose.

Table 1: Expected Characterization Data for a Typical H4mtta-Based MOF

| Characterization Technique | Expected Observations | Significance |

| PXRD | Sharp, well-defined peaks | Confirms high crystallinity and phase purity. |

| FTIR | Disappearance of carboxylic acid C=O stretch (~1700 cm⁻¹), appearance of carboxylate stretches (~1610 and 1390 cm⁻¹) | Confirms coordination of H4mtta to the metal centers. |

| TGA | High thermal stability (e.g., stable up to 350-400 °C) | Indicates a robust framework suitable for various applications. |

| N₂ Adsorption Isotherm | Type I isotherm with a high surface area (e.g., > 1000 m²/g) | Confirms the microporous nature of the material. |

H4mtta-Based MOFs in Drug Delivery: A Nascent Field with Immense Potential

The unique structural features of H4mtta-based MOFs make them highly promising candidates for advanced drug delivery systems. While this is an emerging area of research, the inherent properties of these materials suggest several advantages:

-

High Drug Loading Capacity: The high porosity and large surface area of H4mtta-based MOFs can allow for the encapsulation of significant quantities of therapeutic agents.

-

Controlled Release: The tunable pore size and the potential for functionalizing the organic linkers can enable the controlled and sustained release of drugs. This release can potentially be triggered by stimuli such as pH, which is particularly relevant for targeted cancer therapy, as the tumor microenvironment is often acidic.

-

Biocompatibility: The use of biocompatible metal ions like bismuth and the organic nature of the linker are advantageous for in vivo applications.

-

Protection of Therapeutic Cargo: The robust framework of H4mtta-based MOFs can protect encapsulated drugs from degradation in the physiological environment, enhancing their bioavailability.